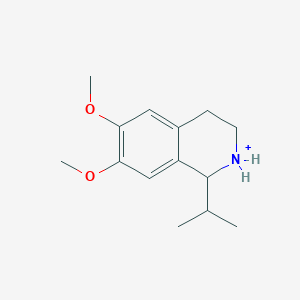

(1R)-6,7-dimethoxy-1-(1-methylethyl)-1,2,3,4-tetrahydroisoquinolinium

CAS No.:

Cat. No.: VC18831429

Molecular Formula: C14H22NO2+

Molecular Weight: 236.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H22NO2+ |

|---|---|

| Molecular Weight | 236.33 g/mol |

| IUPAC Name | 6,7-dimethoxy-1-propan-2-yl-1,2,3,4-tetrahydroisoquinolin-2-ium |

| Standard InChI | InChI=1S/C14H21NO2/c1-9(2)14-11-8-13(17-4)12(16-3)7-10(11)5-6-15-14/h7-9,14-15H,5-6H2,1-4H3/p+1 |

| Standard InChI Key | IRWSLTSAQIJKQL-UHFFFAOYSA-O |

| Canonical SMILES | CC(C)C1C2=CC(=C(C=C2CC[NH2+]1)OC)OC |

Introduction

Chemical Overview and Structural Characteristics

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 236.33 g/mol |

| Chiral Centers | 1 (R-configuration) |

| Substituents | 6-OCH₃, 7-OCH₃, 1-(isopropyl) |

Structural Analysis and Stereochemical Considerations

X-ray crystallography data for this specific enantiomer remain unpublished, but comparative analysis with related compounds suggests a folded conformation that positions the isopropyl group axial to the tetrahydroisoquinoline ring . The methoxy groups at C6 and C7 adopt equatorial orientations, minimizing steric hindrance and enabling π-π stacking interactions in molecular recognition . The quaternary ammonium center enhances water solubility, a critical factor for bioavailability.

Synthetic Methodologies

Bischler-Napieralski Cyclization

The primary synthetic route involves the Bischler-Napieralski reaction, a classical method for constructing tetrahydroisoquinoline frameworks. This one-pot cyclization employs phenethylamine derivatives and carbonyl compounds under acidic conditions. For this compound, the reaction proceeds via:

-

Formation of Schiff Base: Reaction of 3,4-dimethoxyphenethylamine with isopropyl ketone.

-

Cyclization: Catalyzed by phosphorus oxychloride (POCl₃) at -20°C to 0°C.

-

Quaternization: Methylation or alkylation at the nitrogen atom to form the ammonium salt.

Table 2: Optimized Reaction Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Schiff Base Formation | EtOH, reflux, 12 h | 85–90 |

| Cyclization | POCl₃, CH₂Cl₂, -20°C, 4 h | 70–75 |

| Quaternization | CH₃I, K₂CO₃, DMF, 60°C, 6 h | 65–70 |

Alternative Approaches

While less efficient, Pictet-Spengler reactions have been explored using tryptamine analogs, though yields remain suboptimal (<50%) . Microwave-assisted synthesis reduces reaction times but compromises enantiomeric purity .

Pharmacological Profile

Beta-Adrenoceptor Interactions

In vitro studies demonstrate weak antagonistic activity at β₁-adrenoceptors (IC₅₀ ≈ 50 μM), potentially due to steric hindrance from the isopropyl group limiting receptor binding. Conversely, the methoxy substituents may enhance affinity through hydrogen bonding with serine residues in the receptor’s active site .

Stability and Reactivity

Thermal and pH Stability

The compound degrades above 80°C, forming demethylated byproducts. Aqueous solutions (pH 7.4) show 90% stability over 24 hours, but acidic conditions (pH < 3) provoke rapid hydrolysis of the methoxy groups.

Nucleophilic Substitutions

The 6- and 7-methoxy groups undergo nucleophilic displacement with thiols or amines at elevated temperatures (60–80°C), enabling derivatization for structure-activity relationship (SAR) studies.

Therapeutic Applications and Future Directions

Central Nervous System Disorders

The compound’s ability to cross the blood-brain barrier (predicted LogP = 1.2) positions it as a candidate for neurodegenerative disease research. Beta-adrenoceptor modulation may also confer neuroprotective effects in Parkinson’s models .

Cardiovascular Research

Partial β₁-antagonism suggests potential in managing tachycardia, though selectivity over β₂ receptors must be improved to minimize bronchoconstriction risks.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume